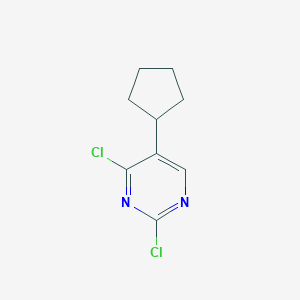

2,4-Dichloro-5-cyclopentylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-cyclopentylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2/c10-8-7(5-12-9(11)13-8)6-3-1-2-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQNZRAXNJOUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2,4 Dichloro 5 Cyclopentylpyrimidine

While specific experimental data for 2,4-Dichloro-5-cyclopentylpyrimidine is not extensively documented in publicly available literature, its physicochemical properties can be predicted based on the known characteristics of similar 5-substituted 2,4-dichloropyrimidines.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H10Cl2N2 |

| Molecular Weight | 217.10 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. |

| Boiling Point | Estimated to be relatively high due to its molecular weight and polar nature. |

| Melting Point | Predicted to be a low-melting solid. |

Synthesis and Manufacturing of 2,4 Dichloro 5 Cyclopentylpyrimidine

A plausible synthetic route to 2,4-Dichloro-5-cyclopentylpyrimidine would likely commence with a 5-substituted uracil (B121893) derivative, a common strategy for preparing 5-substituted 2,4-dichloropyrimidines. The key step in this synthesis is the chlorination of the corresponding uracil precursor.

A general and widely employed method for this transformation involves the use of a chlorinating agent such as phosphorus oxychloride (POCl3). google.comresearchgate.net The reaction is typically carried out at elevated temperatures, often in the presence of a tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline, which acts as an acid scavenger. researchgate.net

The proposed synthetic pathway would therefore begin with 5-cyclopentyluracil. This precursor would then be subjected to chlorination with phosphorus oxychloride to yield the target compound, this compound. The reaction progress would be monitored by standard analytical techniques such as thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is carefully quenched, and the product is isolated and purified, typically through extraction and column chromatography.

Chemical Reactivity and Important Reactions

The chemical reactivity of 2,4-Dichloro-5-cyclopentylpyrimidine is primarily dictated by the two chlorine atoms attached to the pyrimidine (B1678525) ring. These chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Generally, in 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. guidechem.com This regioselectivity is influenced by the electronic effects of the pyrimidine nitrogens and can be further modulated by the nature of the substituent at the C5 position. wuxiapptec.com The cyclopentyl group at the 5-position is an electron-donating group, which may influence the relative reactivity of the two chlorine atoms.

Key reactions involving this compound would include:

Nucleophilic Aromatic Substitution (SNAr): This is the most characteristic reaction of this class of compounds. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace one or both of the chlorine atoms. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is often possible to achieve selective monosubstitution at the C4 position. Subsequent reaction with a different nucleophile can then lead to the formation of disubstituted pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and alkynyl groups onto the pyrimidine core.

The cyclopentyl group itself is generally unreactive under the conditions typically employed for the modification of the dichloropyrimidine core.

Computational and Mechanistic Elucidation Studies of 2,4 Dichloro 5 Cyclopentylpyrimidine and Its Derivatives

Density Functional Theory (DFT) Applications for Reaction Mechanism Analysis and Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing reaction mechanisms in organic chemistry. researchgate.netmdpi.com For derivatives of 2,4-dichloropyrimidine (B19661), DFT calculations are instrumental in elucidating the pathways of key reactions, particularly nucleophilic aromatic substitution (SNAr), which is a fundamental transformation for this class of compounds. acs.orgwuxiapptec.com

The pyrimidine (B1678525) ring is π-deficient, a characteristic that is enhanced by the presence of two electronegative nitrogen atoms and two electron-withdrawing chlorine substituents. wikipedia.org This electronic deficiency makes the carbon atoms at the 2-, 4-, and 6-positions susceptible to nucleophilic attack. wikipedia.org The reactivity and regioselectivity of these positions generally follow the order C4(6) > C2. acs.org However, this selectivity can be highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com

DFT studies allow for the precise calculation of activation energy barriers and transition states for nucleophilic attack at both the C2 and C4 positions. By modeling the reaction coordinates, researchers can predict which position is kinetically favored for substitution. For instance, in reactions of 6-aryl-2,4-dichloropyrimidine with amines, a high regioselectivity for substitution at the C4 position has been observed and rationalized through computational models. acs.orgresearchgate.net DFT calculations can map the potential energy surface, identifying the lowest energy pathway and thus predicting the major product. researchgate.net These computational models often involve calculating the energies of the Meisenheimer intermediates, which are crucial in the stepwise SNAr mechanism.

Mechanistic investigations using DFT can also clarify the role of catalysts and reaction conditions. For example, in copper-catalyzed syntheses of pyrimidine derivatives, DFT can help model the catalytic cycle, including the coordination of the reactants to the metal center and the subsequent bond-forming steps. mdpi.com

Table 1: Representative DFT-Calculated Parameters for SNAr Reactions on Dichloropyrimidines This table is illustrative and based on typical findings in the literature for related compounds.

| Parameter | Attack at C4-position | Attack at C2-position | Implication |

|---|---|---|---|

| Activation Energy (ΔG‡) | Lower | Higher | C4 substitution is kinetically favored |

| Intermediate Stability | More stable | Less stable | Favors the pathway via C4-attack |

| Reaction Enthalpy (ΔH) | More exothermic | Less exothermic | C4-substituted product is thermodynamically more stable |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Scaffold Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering critical insights into the conformational flexibility and intermolecular interactions of molecules like 2,4-dichloro-5-cyclopentylpyrimidine. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a timescale from picoseconds to microseconds. researchgate.net

Ligand-Scaffold Interactions: In the context of drug design, pyrimidine derivatives are recognized as privileged scaffolds. researchgate.netekb.egresearchgate.net MD simulations are extensively used to study how these molecules (ligands) bind to protein scaffolds. researchgate.net By placing the ligand in the binding site of a protein and simulating the system's dynamics in a solvated environment, MD can predict the preferred binding mode, the stability of the ligand-protein complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. aps.orgnih.govnih.gov For this compound derivatives, MD simulations can elucidate how the cyclopentyl and chloro-substituents orient themselves within a binding pocket to maximize favorable interactions, guiding the rational design of more potent and selective inhibitors.

Theoretical Studies on Electronic Structure and Reactivity Descriptors

Theoretical studies focusing on the electronic structure of this compound provide a fundamental understanding of its reactivity. mdpi.comnih.gov Quantum chemical calculations are used to determine various electronic properties and reactivity descriptors.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the LUMO indicates the ability of a molecule to accept an electron, while the HOMO energy relates to its ability to donate an electron. For dichloropyrimidines, the LUMO is typically localized on the pyrimidine ring, particularly on the carbon atoms bearing the chlorine atoms (C2 and C4). wuxiapptec.com A low-lying LUMO energy signifies that the molecule is a good electrophile, susceptible to nucleophilic attack. The distribution of the LUMO can explain the regioselectivity of such attacks; nucleophiles will preferentially attack the atom where the LUMO lobe is largest. wuxiapptec.com

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, ESP maps would show significant positive potential around the C2 and C4 positions, confirming their electrophilic character. The nitrogen atoms, with their lone pairs, would exhibit negative potential.

Reactivity Descriptors: Conceptual DFT provides a range of reactivity descriptors that quantify different aspects of a molecule's reactivity. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.

Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed, highlighting the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack.

For 2,4-dichloropyrimidine derivatives, these descriptors consistently identify the C4/C6 and C2 positions as the most electrophilic sites in the molecule. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors This table presents typical expected values and interpretations for a dichloropyrimidine scaffold.

| Descriptor | Typical Value/Observation | Chemical Interpretation |

|---|---|---|

| HOMO-LUMO Gap | Relatively small | Indicates higher reactivity |

| LUMO Distribution | Concentrated on C2 and C4 | These are the primary sites for nucleophilic attack |

| Electrophilicity Index (ω) | High | The molecule is a strong electrophile |

| Fukui Function (f+) | Highest values at C2 and C4 | Confirms these positions as the most susceptible to nucleophiles |

Aromaticity Analysis of Pyrimidine and Fused Ring Systems

Pyrimidine is a six-membered heterocyclic aromatic compound, fulfilling Hückel's rule with 6 π-electrons delocalized across the ring. wikipedia.orglibretexts.orgwikipedia.org The two nitrogen atoms are sp2 hybridized, with their lone pairs residing in sp2 orbitals in the plane of the ring, not participating in the aromatic π-system. libretexts.org The aromaticity of the pyrimidine ring is a key determinant of its stability and chemical behavior. However, the presence of substituents or fusion to other rings can significantly modulate this aromatic character. rsc.orgresearchgate.netnih.gov

Computational methods are employed to quantify the degree of aromaticity using various indices:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (or at a point above it). Aromatic systems exhibit a significant negative NICS value, indicating a diamagnetic ring current, which is a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 (for a perfectly aromatic system like benzene) to 0 (for a non-aromatic system).

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical, non-cyclic analogue. A positive ASE indicates aromatic stabilization.

Studies on substituted pyrimidines have shown that, unlike benzene, the introduction of both electron-donating and electron-withdrawing substituents tends to decrease the aromaticity of the pyrimidine ring. rsc.orgresearchgate.net When a pyrimidine ring is fused to another ring, as in purines (fused with an imidazole (B134444) ring) or pyrido[2,3-d]pyrimidines (fused with a pyridine (B92270) ring), the electronic delocalization extends over the entire fused system. nih.govlibretexts.org The aromaticity of each individual ring within the fused system can be analyzed separately using NICS and HOMA calculations to understand the electronic interplay between the fused components. youtube.com

Future Research Trajectories and Unexplored Avenues in 2,4 Dichloro 5 Cyclopentylpyrimidine Chemistry

Development of Novel Asymmetric Synthetic Routes

The introduction of chirality is a cornerstone of modern drug discovery. For 2,4-dichloro-5-cyclopentylpyrimidine, future research could focus on developing asymmetric routes that establish stereocenters either on the cyclopentyl ring or on substituents introduced at the pyrimidine (B1678525) core. While direct asymmetric synthesis of this specific molecule is not widely reported, strategies can be extrapolated from general asymmetric synthesis of pyrimidine derivatives. daneshyari.comrsc.org

One promising avenue is the use of chiral catalysts or auxiliaries in the initial construction of the substituted pyrimidine ring. For instance, a chiral auxiliary-guided cyclization could establish a stereocenter on a precursor to the cyclopentyl group before it is attached to the pyrimidine scaffold. Another forward-looking approach involves the asymmetric functionalization of a pre-formed this compound. This could be achieved through enantioselective catalytic reactions that modify the cyclopentyl moiety, such as C-H activation/functionalization using a chiral ligand-metal complex. Such developments would provide access to enantiomerically pure derivatives, which is crucial for investigating their interactions with chiral biological targets.

Table 1: Hypothetical Asymmetric Catalytic Systems for Functionalization

| Catalytic System | Target Reaction | Potential Chiral Ligand Type | Hypothesized Outcome |

|---|---|---|---|

| Rhodium(II) Complex | Asymmetric C-H Insertion on Cyclopentyl Ring | Chiral Carboxamidates | Enantioenriched cyclopentyl-functionalized pyrimidines |

| Palladium(0) Complex | Asymmetric Allylic Substitution at C4 | Phosphinooxazolines (PHOX) | Chiral C4-allyl pyrimidine derivatives |

| Organocatalyst | Asymmetric Nucleophilic Aromatic Substitution (SNAr) | Chiral Phase-Transfer Catalysts | Enantioenriched C2/C4-substituted amino-pyrimidines |

Exploration of Unconventional Catalytic Reactions for Pyrimidine Functionalization

Moving beyond classical cross-coupling reactions, future research should explore unconventional catalytic methods to modify the this compound scaffold. Direct C-H functionalization represents a particularly powerful strategy for atom economy and for accessing novel chemical space. researchgate.netcolab.ws The pyrimidine ring itself contains a C-H bond at the C6 position that is a prime target for such transformations.

Transition-metal catalysis, particularly with palladium, rhodium, or ruthenium, could enable the direct arylation, alkenylation, or alkylation of the C6 position without the need for pre-functionalization. nih.govacs.org These reactions often proceed via different mechanisms than traditional cross-couplings and can offer complementary reactivity and selectivity. Another area of exploration is the use of metallaphotoredox catalysis, which merges photoredox and transition-metal catalysis to enable transformations under milder conditions and to access unique reactive intermediates. researchgate.net Applying these methods to this compound could rapidly generate libraries of complex derivatives by functionalizing the otherwise inert C-H bond.

Integration into Emerging Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry is increasingly adopting advanced methodologies like flow chemistry and photoredox catalysis to improve efficiency, safety, and access to novel reactivity. The integration of this compound synthesis and functionalization into these platforms is a key future trajectory.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety for highly exothermic or hazardous reactions, and easier scalability. uc.pt A multi-step flow process could be designed for the sequential synthesis and subsequent functionalization of this compound, minimizing manual handling and purification steps.

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, allows for reactions to be conducted under exceptionally mild conditions. chinesechemsoc.org This approach could be used to introduce functional groups, such as trifluoromethyl or alkyl groups, onto the pyrimidine core of this compound via radical mechanisms that are often difficult to achieve with traditional thermal methods.

Table 2: Comparison of Batch vs. Potential Flow Synthesis Parameters

| Parameter | Conventional Batch Synthesis | Hypothetical Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Temperature Control | Less precise, potential for hotspots | Highly precise, excellent heat exchange |

| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced containment |

| Scalability | Requires significant process redesign | Achieved by running the system for longer periods ("scaling out") |

Expansion of Scaffold Diversity through Multi-component Reactions and Combinatorial Approaches

The structure of this compound is highly amenable to diversification using high-throughput synthetic strategies. Future work should focus on leveraging multi-component reactions (MCRs) and combinatorial chemistry to rapidly expand the chemical space around this core. acs.orgwikipedia.org

MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering significant gains in efficiency. nih.govacs.org A potential MCR approach could involve the synthesis of the 5-cyclopentylpyrimidine ring system itself from simpler, acyclic precursors in a one-pot reaction. This would allow for the introduction of diversity at multiple points of the molecule simultaneously.

Furthermore, the two chlorine atoms on the scaffold are ideal handles for combinatorial chemistry. nih.govnih.gov By employing parallel synthesis techniques, large libraries of compounds can be generated by reacting this compound with a diverse set of nucleophiles (e.g., amines, alcohols, thiols). The differential reactivity of the C2 and C4 positions can be exploited to achieve selective or sequential substitutions, further increasing the number of possible derivatives.

Table 3: Example of a Virtual Combinatorial Library Design

| Scaffold | Building Block Set A (for C4 position) | Building Block Set B (for C2 position) | Resulting Library Size |

|---|---|---|---|

| This compound | 100 diverse amines | 50 diverse alcohols | 5,000 unique compounds |

Application as Chemical Probes for Unexplored Biological Pathways

Pyrimidine derivatives are known to possess a wide range of biological activities, interacting with numerous enzymes and receptors. juniperpublishers.comontosight.ai A significant future avenue for this compound lies in its development as a chemical probe to investigate unexplored biological pathways. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or organismal context.

The this compound scaffold can be systematically functionalized to create libraries for screening against various biological targets, particularly protein kinases, where pyrimidine-based inhibitors are common. acs.org By attaching reporter tags (e.g., fluorescent dyes, biotin) or photo-affinity labels to derivatives of this scaffold, researchers could create powerful tools for target identification, validation, and imaging. The cyclopentyl group may confer specific binding properties or improve cell permeability, making these probes particularly useful for studying intracellular processes that are currently poorly understood.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Dichloro-5-cyclopentylpyrimidine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution on a pyrimidine core. One common approach involves introducing the cyclopentyl group at the 5-position of a 2,4-dichloropyrimidine precursor through Friedel-Crafts alkylation or transition metal-catalyzed coupling. For example, cyclopentylmagnesium bromide can react with 2,4-dichloro-5-iodopyrimidine under palladium catalysis (e.g., Suzuki-Miyaura coupling) . Reaction optimization often requires careful control of temperature (60–100°C), solvent (THF or dioxane), and catalyst loading (1–5 mol% Pd). Post-synthesis purification involves column chromatography or recrystallization. Key intermediates should be characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; pyrimidine protons at δ 8.5–9.0 ppm). C NMR confirms the presence of two chlorine atoms (C-2 and C-4 carbons show deshielding to ~155–160 ppm) .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) or electron impact (EI) validates molecular weight (e.g., [M+H] at m/z 247.06 for CHClN) .

- Infrared Spectroscopy : IR detects C-Cl stretches (~550–650 cm) and C-N pyrimidine ring vibrations (~1600 cm) .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: This compound serves as a versatile intermediate for:

- Kinase Inhibitors : The dichloropyrimidine scaffold is a pharmacophore in ATP-competitive inhibitors. For example, substituting the 4-chloro group with amino or alkoxy groups can modulate selectivity for kinases like EGFR or VEGFR .

- Antimicrobial Agents : The cyclopentyl group enhances lipophilicity, improving membrane permeability. Bioactivity screening against bacterial/fungal strains should follow CLSI guidelines, with MIC values compared to reference drugs .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound derivatives across studies?

Methodological Answer: Contradictions often arise from assay variability or structural impurities. To address this:

- Cross-Validate Assays : Test compounds in parallel using enzymatic (e.g., fluorescence polarization) and cell-based (e.g., MTT) assays. For instance, IC discrepancies in kinase inhibition may reflect off-target effects .

- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to verify substituent orientation. A 5-cyclopentyl group’s stereochemistry can dramatically alter binding affinity .

- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Trace solvents (e.g., DMF) may interfere with biological assays .

Q. What strategies optimize the regioselectivity of nucleophilic substitution on this compound?

Methodological Answer: Regioselectivity at C-2 vs. C-4 depends on:

- Leaving Group Reactivity : Use DFT calculations to predict activation energies. The C-2 position is typically more electrophilic due to electron-withdrawing effects of adjacent nitrogen atoms .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor SNAr mechanisms at C-4, while non-polar solvents (e.g., toluene) may stabilize radical intermediates .

- Catalytic Systems : Copper(I) iodide with 1,10-phenanthroline enhances C-4 substitution in Suzuki-Miyaura couplings. Monitor progress via F NMR if fluorinated reagents are used .

Q. How do steric effects from the cyclopentyl group influence the compound’s reactivity?

Methodological Answer: The cyclopentyl moiety introduces steric hindrance, which can:

- Reduce Reaction Rates : Kinetic studies (e.g., variable-temperature NMR) show slower substitution at C-5 compared to non-substituted analogs.

- Direct Electrophilic Attacks : Molecular modeling (e.g., DFT or MD simulations) predicts preferential attack at the less hindered C-2 position. Experimental validation via X-ray diffraction of intermediates is critical .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results in cancer cell lines?

Methodological Answer:

- Cell Line Variability : Compare results across panels (e.g., NCI-60). For instance, sensitivity in HeLa (cervical cancer) vs. resistance in MCF-7 (breast cancer) may reflect differences in ABC transporter expression .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects. EC values <10 μM suggest therapeutic potential .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.